molecular formula C18H16N2O4 B2581088 N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-84-1

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2581088
CAS No.: 852367-84-1
M. Wt: 324.336
InChI Key: YCOXFDAOQBDJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via an oxoacetamide bridge to an indole-3-yl moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOXFDAOQBDJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

1. Chemical Structure and Synthesis

The compound features an indole moiety linked to a substituted phenyl group via an acetamide functional group. The synthesis typically involves the reaction of indole derivatives with substituted acetamides under controlled conditions to yield the desired product. The following general reaction scheme outlines the synthesis:

Indole+Substituted AcetamideN Substituted Phenyl Indole Acetamide\text{Indole}+\text{Substituted Acetamide}\rightarrow \text{N Substituted Phenyl Indole Acetamide}

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer) cells.

  • Mechanism of Action : The compound appears to trigger apoptosis through a caspase-dependent pathway, specifically activating caspase-3 and caspase-8 while having a lesser effect on caspase-9. This indicates a potential mechanism involving extrinsic apoptotic signaling pathways .

2.2 Neuropharmacological Effects

In addition to its anticancer activity, there is emerging evidence suggesting that this compound may also influence neurotransmitter systems. Compounds with similar structures have been linked to modulation of serotonin receptors (5-HT), which are critical in mood regulation and cognitive functions.

3.1 Inhibition of Cancer Cell Proliferation

A study conducted on HepG2 cells reported an IC50 value of approximately 10.56 μM for this compound, indicating potent inhibitory activity against cell proliferation .

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG210.56 ± 1.14Caspase-dependent apoptosis

3.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified that modifications on the phenyl ring can significantly alter the biological activity of indole-based compounds. For instance, substituents at specific positions on the phenyl ring can enhance or reduce the anticancer efficacy and neuropharmacological effects.

4. Conclusion

This compound represents a promising candidate for further research in both oncology and neuropharmacology due to its significant biological activities observed in preliminary studies. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted.

Scientific Research Applications

Biological Activities

1. Anti-Cancer Properties:
Research indicates that N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell growth at low micromolar concentrations.

2. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory activities. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. This makes it a candidate for treating chronic inflammatory diseases.

3. Neuroprotective Effects:
There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurology.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Study Objective Findings
Study AEvaluate anti-cancer activityDemonstrated significant reduction in tumor size in xenograft models.
Study BAssess anti-inflammatory effectsShowed decreased levels of inflammatory cytokines in animal models.
Study CInvestigate neuroprotective potentialIndicated protection against oxidative stress-induced neuronal death in vitro.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl: The compound in , N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide, differs in the methoxy group positions (3,4 vs. 2,5).
  • Benzofuran Derivatives : Compounds 12 and 13 () replace the indole core with a benzofuran ring while retaining the 2,5-dimethoxyphenyl group. This substitution alters electronic delocalization, which could impact interactions with enzymes or receptors .

Core Structure Variations

  • Indole-3-yl-ethyl vs. Indole-3-yl-oxoacetamide : 8,9-Dihydrocoscinamide B () features a 2-(1H-indol-3-yl)ethyl group instead of the oxoacetamide linkage. This structural difference likely affects solubility and membrane permeability, contributing to its reported antimicrobial activity against S. aureus and ESKAPE pathogens .
  • Oxoindoline Derivatives: lists compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid, which incorporate an oxoindoline moiety.

Key Research Findings

  • Substituent Position Matters : The 2,5-dimethoxy configuration in the target compound may offer advantages in bioavailability over 3,4-substituted analogs due to reduced steric clash .
  • Indole vs. Benzofuran : Benzofuran analogs () show that core heterocycle changes modulate electronic properties, which could redirect bioactivity toward different targets .
  • Antimicrobial Potential: Structural similarities to 8,9-dihydrocoscinamide B suggest the target compound could be screened for activity against resistant pathogens .

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions between indole-derived precursors and activated carbonyl intermediates. For example, chloroacetyl chloride is often used to functionalize indole moieties under reflux conditions with triethylamine as a base (reflux time: 4–6 hours, monitored by TLC). Purification involves recrystallization from solvents like pet-ether or methanol . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to acylating agent) and controlled temperature gradients during reflux.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Critical for confirming substituent positions on the indole and dimethoxyphenyl groups. For example, aromatic protons in the dimethoxyphenyl ring appear as doublets (δ 7.39–7.16 ppm), while indole NH protons show broad singlets (δ 7.69 ppm) .
  • FT-IR/Raman : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) vibrations .
  • Mass spectrometry (ESI/APCI+) : Confirms molecular mass (e.g., [M+H]+ at m/z 347) .

Q. What are the primary challenges in purifying this compound?

Common issues include residual solvents (e.g., triethylamine) and byproducts from incomplete acylation. Silica gel chromatography with gradients of MeOH in CH₂Cl₂ (0–8%) is effective, followed by recrystallization from ethyl acetate or methanol to isolate pure crystals .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

Density Functional Theory (DFT) calculations and molecular docking studies are used to map electrostatic potentials and binding affinities. For example, the oxoacetamide group may interact with enzyme active sites (e.g., kinases or oxidoreductases) via hydrogen bonding, while the dimethoxyphenyl moiety contributes hydrophobic interactions . Software like Gaussian or AutoDock can model these interactions using crystallographic data from structurally analogous compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response assays : Establish IC₅₀ values across multiple cell lines to distinguish selective toxicity from nonspecific effects.
  • Enzyme inhibition profiling : Test against panels of related enzymes (e.g., cytochrome P450 isoforms) to identify off-target interactions .
  • Structural analogs : Compare activity of derivatives (e.g., halogenated or methylated variants) to isolate pharmacophore contributions .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify major metabolites (e.g., O-demethylation of the dimethoxyphenyl group) .

Q. What methodologies are recommended for studying its pharmacokinetic properties?

  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fractions.
  • Caco-2 permeability assays : Predict intestinal absorption and blood-brain barrier penetration .

Methodological Considerations

Q. How should researchers design SAR (Structure-Activity Relationship) studies for this compound?

  • Core modifications : Synthesize analogs with substituents on the indole (e.g., 5-fluoro, 7-methyl) or dimethoxyphenyl ring (e.g., chloro, nitro) .
  • Bioisosteric replacements : Replace the oxoacetamide group with sulfonamide or urea moieties to assess potency changes .

Q. What are best practices for validating synthetic intermediates?

  • Intermediate trapping : Use quenching agents (e.g., D₂O) to isolate reactive intermediates during synthesis.
  • In-situ monitoring : Employ techniques like ReactIR to track reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.